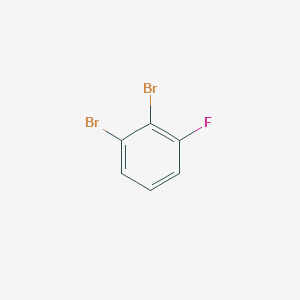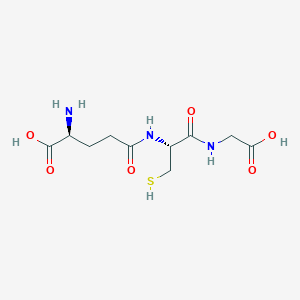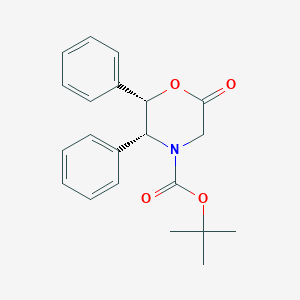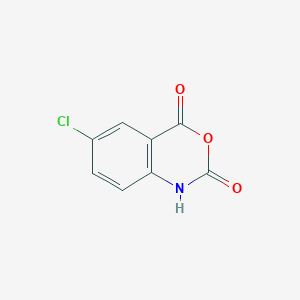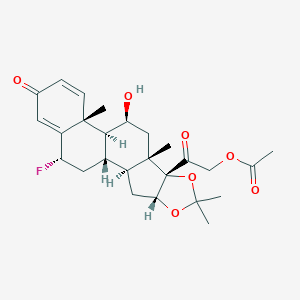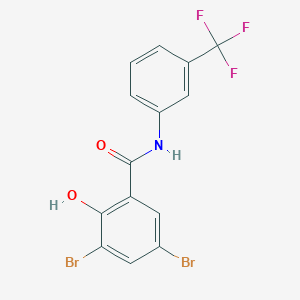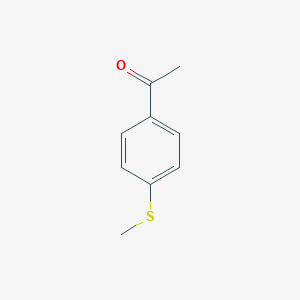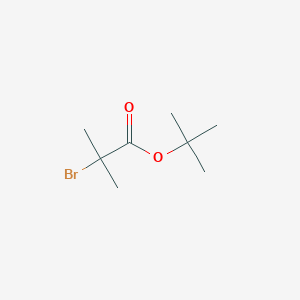
4,4,4-Trifluoro-1-(4-fluorophényl)butane-1,3-dione
Vue d'ensemble
Description
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is an organic compound with the molecular formula C10H6F4O2. It is a solid at room temperature and is known for its unique chemical properties due to the presence of both trifluoromethyl and fluorophenyl groups. This compound is often used in various chemical reactions and has applications in scientific research.
Applications De Recherche Scientifique
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
Target of Action
It is known to be used as an intermediate in the synthesis of other compounds .
Mode of Action
It is known to participate in the synthesis of NNO ketoimines via Schiff base condensation reaction .
Biochemical Pathways
The compound is involved in the synthesis of NNO ketoimines, which are formed via Schiff base condensation reaction .
Action Environment
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione are not well-documented in the literature. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present .
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects of this compound may vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that this compound may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound may interact with various transporters or binding proteins, potentially influencing its localization or accumulation .
Subcellular Localization
It is likely that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Méthodes De Préparation
The synthesis of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione typically involves the condensation of benzoyl fluoride with trifluoroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione include:
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Similar structure but lacks the fluorine atom on the phenyl ring.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: Contains a methyl group instead of a fluorine atom on the phenyl ring.
4,4,4-Trifluoro-1-(2-naphthyl)butane-1,3-dione: Features a naphthyl group instead of a phenyl group. These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents .
Propriétés
IUPAC Name |
4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZLARPKXOHKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377947 | |
| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-65-0 | |
| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
A1: 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione acts as a key building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. [] It reacts with ethyl 5-amino-1H-pyrazole-4-carboxylate through a cyclization reaction, forming the core structure of the target compound. This reaction introduces both the trifluoromethyl and 4-fluorophenyl substituents to the pyrazolo[1,5-a]pyrimidine scaffold. []
Q2: Has 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione been used in other types of chemical synthesis besides pyrazolo[1,5-a]pyrimidines?
A2: Yes, besides its application in synthesizing pyrazolo[1,5-a]pyrimidine derivatives, 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione, also known as tffpbd, serves as a ligand in the synthesis of ruthenium(II)-polypyridyl complexes. [] These complexes are explored as potential sensitizers in dye-sensitized solar cells due to their favorable photophysical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
